molecular formula C11H5Cl6N B3368020 2,4-Bis(trichloromethyl)quinoline CAS No. 203506-37-0

2,4-Bis(trichloromethyl)quinoline

Cat. No.: B3368020
CAS No.: 203506-37-0
M. Wt: 363.9 g/mol
InChI Key: XITQDHMQIVKTSO-UHFFFAOYSA-N
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Description

2,4-Bis(trichloromethyl)quinoline is a chemical compound with the molecular formula C11H5Cl6N. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes two trichloromethyl groups attached to the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(trichloromethyl)quinoline typically involves the reaction of quinoline derivatives with trichloromethylating agents. One common method is the reaction of 2,4-dichloroquinoline with trichloromethylating reagents such as carbon tetrachloride (CCl4) in the presence of a base like potassium carbonate (K2CO3). The reaction is usually carried out under reflux conditions to ensure complete substitution of the hydrogen atoms at the 2 and 4 positions with trichloromethyl groups .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 2,4-Bis(trichloromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Bis(trichloromethyl)quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Bis(trichloromethyl)quinoline involves its interaction with cellular components. In antimicrobial applications, it disrupts the bacterial cell membrane, leading to cell lysis. In anticancer research, it is believed to interfere with DNA replication and repair mechanisms, inducing apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation, but it is known to affect key enzymes and proteins involved in cell survival and proliferation .

Comparison with Similar Compounds

Uniqueness: 2,4-Bis(trichloromethyl)quinoline is unique due to the presence of trichloromethyl groups, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications, particularly in the synthesis of novel materials and pharmaceuticals .

Properties

IUPAC Name

2,4-bis(trichloromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5Cl6N/c12-10(13,14)7-5-9(11(15,16)17)18-8-4-2-1-3-6(7)8/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITQDHMQIVKTSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5Cl6N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10348086
Record name 2,4-Bis(trichloromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203506-37-0
Record name 2,4-Bis(trichloromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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